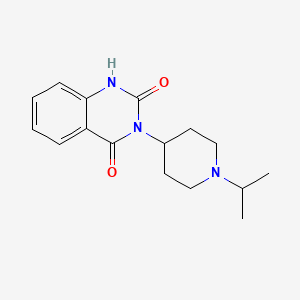
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a pyrrolidine derivative that has a unique chemical structure, making it a promising candidate for use in scientific research.
Mécanisme D'action
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide acts as a ligand in metal-catalyzed reactions, forming a complex with the metal catalyst. The complex then reacts with the substrate to form the desired product. The unique chemical structure of N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide allows it to form stable complexes with metal catalysts, making it an effective ligand in various reactions.
Biochemical and Physiological Effects
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in biological studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal catalysts. This makes it an effective ligand in various metal-catalyzed reactions. However, one limitation is that N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide is a relatively new compound, and its properties and applications are still being studied.
Orientations Futures
There are several future directions for research on N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential applications in medicinal chemistry. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have low cytotoxicity, making it a promising candidate for use in drug development. Another area of interest is its use in catalysis. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, and further studies could explore its potential applications in other metal-catalyzed reactions.
Méthodes De Synthèse
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction between 2-pyridinecarboxaldehyde and N-phenylprolinol in the presence of a catalyst. Another method involves the reaction between 2-pyridinecarboxaldehyde, N-phenylprolinol, and isobutyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a ligand in metal-catalyzed reactions. N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
Propriétés
IUPAC Name |
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-14-5-2-1-3-6-14)19-12-4-7-15(19)13-8-10-17-11-9-13/h1-3,5-6,8-11,15H,4,7,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUMTLMNGJUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-pyridin-4-ylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)


![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)




![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)


![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)